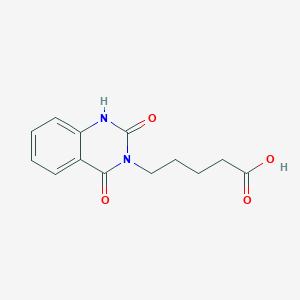

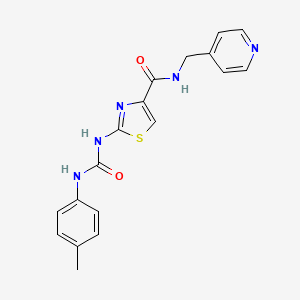

N-(pyridin-4-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.Chemical Reactions Analysis

This involves studying the compound’s reactivity, including its possible reactions with other compounds under various conditions.Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc., and its chemical properties like acidity or basicity, redox potential, etc.Aplicaciones Científicas De Investigación

Antimicrobial and Antitumor Applications

Research on pyridine thiazole derivatives, including similar compounds to N-(pyridin-4-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, has shown promising results in antimicrobial and antitumor activities. For instance, Zou et al. (2020) synthesized Zinc(II) complexes with pyridine thiazole derivatives and found that these metal complexes exhibited more significant antimicrobial and antitumor activities than the free ligands. Their study indicates that such compounds have potential as bioactive materials with novel properties for combating specific bacteria or cancer cell lines (Zou Xun-Zhong et al., 2020).

Antifungal Activity

Compounds structurally related to N-(pyridin-4-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide have also been investigated for their antifungal properties. Vicentini et al. (2007) explored the antifungal activity of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids and related derivatives against various phytopathogenic fungi, indicating the potential of these compounds in developing new antifungal agents with specific activities against agricultural pathogens (Vicentini, C. B. et al., 2007).

Potential in Synthesis of Antibiotics

The synthesis of derivatives and analogs of N-(pyridin-4-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide could lead to the development of new antibiotics. Hughes et al. (2005) reported the total synthesis of the thiopeptide antibiotic amythiamicin D, highlighting the role of similar compounds in creating antibiotics with activity against resistant strains like MRSA and malaria (Hughes, Rachael A. et al., 2005).

Environmental Applications

In addition to their biomedical applications, compounds akin to N-(pyridin-4-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide have been explored for environmental uses. Zargoosh et al. (2015) developed a novel magnetic nanoadsorbent for the removal of heavy metals from industrial wastes, demonstrating the potential of these compounds in environmental remediation efforts (Zargoosh, Kiomars et al., 2015).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc.

Direcciones Futuras

This involves a discussion on potential future research directions, applications, or improvements to the synthesis method.

Please consult with a professional chemist or a trusted source for accurate information. It’s always important to handle chemicals safely and understand their properties before use.

Propiedades

IUPAC Name |

2-[(4-methylphenyl)carbamoylamino]-N-(pyridin-4-ylmethyl)-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O2S/c1-12-2-4-14(5-3-12)21-17(25)23-18-22-15(11-26-18)16(24)20-10-13-6-8-19-9-7-13/h2-9,11H,10H2,1H3,(H,20,24)(H2,21,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJAILOIBHTYMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-4-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2888648.png)

![N-acetyl-S-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]cysteine](/img/structure/B2888649.png)

![2-methylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2888655.png)

![3-(2-methoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2888657.png)

![1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2888659.png)

![6-Methyl-2-[[1-[2-(2-methylphenoxy)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2888664.png)